ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate
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Description
Ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate is a useful research compound. Its molecular formula is C14H11F3N2O3 and its molecular weight is 312.248. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could interact with various biological targets, contributing to its pharmacological activities.
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This could imply that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various pharmacological activities . This suggests that the compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its pharmacological activities.
Result of Action
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities . This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.
Properties
IUPAC Name |
ethyl (E)-3-cyano-2-oxo-4-[4-(trifluoromethyl)anilino]but-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12(20)9(7-18)8-19-11-5-3-10(4-6-11)14(15,16)17/h3-6,8,19H,2H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWBIWOXUWOQO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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